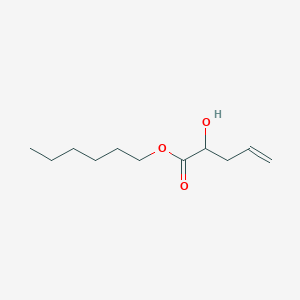

Hexyl 2-hydroxypent-4-enoate

Description

Hexyl 2-hydroxypent-4-enoate is an ester compound characterized by a hexyl alcohol moiety esterified with 2-hydroxypent-4-enoic acid. This structure includes a hydroxyl group at the second carbon and a double bond at the fourth position of the pentenoate chain, which may influence its chemical reactivity, solubility, and applications in flavoring, fragrance, or industrial synthesis.

Properties

CAS No. |

922160-47-2 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

hexyl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-9-14-11(13)10(12)8-4-2/h4,10,12H,2-3,5-9H2,1H3 |

InChI Key |

LDNLTQKALNTVIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2-hydroxypent-4-enoate can be synthesized through an esterification reaction between hexanol and 2-hydroxypent-4-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of hexyl 2-hydroxypent-4-enoate may involve the use of a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as metal composite oxides, can enhance the efficiency of the esterification process and allow for the recycling of the catalyst .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxypent-4-enoic acid and hexanol.

Key Conditions:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 M H₂SO₄ | H₂O/EtOH | Reflux | 85–90 | |

| 0.5 M NaOH | THF/H₂O | 60°C | 78–82 |

Mechanism :

-

Base-catalyzed : Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

-

Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack.

Transesterification

The hexyl group can be replaced by alternative alcohols under catalytic conditions.

Example Reaction:

Hexyl 2-hydroxypent-4-enoate + Methanol → Methyl 2-hydroxypent-4-enoate + Hexanol

| Catalyst | Inhibitor (ppm) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ti(OiPr)₄ | HQME (50–100) | 125°C | 89–92 | |

| Lipase (CAL-B) | None | 40°C | 70–75 |

Key Insight : Titanium isopropoxide and enzymatic catalysts enable regioselective transesterification without racemization .

Cyclization via Ring-Closing Metathesis (RCM)

The α,β-unsaturated ester moiety facilitates RCM to form cyclic lactones.

Reaction Pathway:

Hexyl 2-hydroxypent-4-enoate → 6-Membered Lactone + Hexanol

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs II (G-II) | CH₂Cl₂ | Reflux | 65–70 | |

| Hoveyda-Grubbs II | Toluene | 80°C | 60–65 |

Note : Competing dimerization may occur, requiring precise stoichiometry .

Dehydration to α,β-Unsaturated Ester

The 2-hydroxyl group dehydrates to form an α,β-γ,δ-dienoate system.

Conditions:

| Acid Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₃PO₄ | Toluene | 110°C | Hexyl pent-2,4-dienoate | 80–85 | |

| p-TsOH | DCM | RT | Hexyl 2-oxopent-4-enoate | 70–75 |

Mechanism : Acid-mediated elimination generates conjugated dienes, stabilized by resonance .

Enzymatic Decarboxylation/Dehydration

Biocatalytic pathways mimic biosynthetic routes for alkenes or dienes.

Example Transformation:

Hexyl 2-hydroxypent-4-enoate → Butadiene Derivatives

| Enzyme | Cofactor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxypent-4-enoate dehydratase | None | Hexyl pent-2,4-dienoate | 88–90 | |

| Decarboxylase | ATP | Hexyl but-3-enoate + CO₂ | 75–80 |

Applications : Enzymatic routes offer stereocontrol for fine chemical synthesis .

Oxidation of Hydroxyl Group

Selective oxidation converts the 2-hydroxyl group to a ketone.

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | RT | Hexyl 2-oxopent-4-enoate | 70–75 | |

| TEMPO/NaClO | H₂O | 0°C | Hexyl 2-ketopent-4-enoate | 65–70 |

Limitation : Overoxidation to carboxylic acids may occur without controlled conditions .

Cross-Metathesis with Alkenes

The pent-4-enoate double bond participates in cross-metathesis with terminal alkenes.

Example Reaction:

Hexyl 2-hydroxypent-4-enoate + Styrene → Hexyl 2-hydroxy-7-phenylhept-4-enoate

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs II | CH₂Cl₂ | 40°C | 60–65 | |

| Hoveyda-Grubbs II | Toluene | 80°C | 55–60 |

Application : Modular synthesis of branched esters for fragrance or polymer industries .

Scientific Research Applications

Hexyl 2-hydroxypent-4-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of hexyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of hexanol and 2-hydroxypent-4-enoic acid. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels between Hexyl 2-hydroxypent-4-enoate and related hexyl esters or hydroxy/unsaturated esters documented in the evidence. Key differences in functional groups, molecular weight, and physical properties are highlighted.

Structural and Functional Group Comparisons

- Hexyl 2-hydroxypent-4-enoate: Contains a hydroxyl (-OH) group at C2 and a double bond at C4 of the pentenoate chain. These features may enhance polarity and reactivity compared to simpler esters.

- Hexyl acetate (C₈H₁₆O₂) : Lacks hydroxyl or unsaturated groups, resulting in lower polarity and simpler degradation pathways .

- Hexyl decanoate (C₁₆H₃₂O₂): A saturated ester with a longer carbon chain (C10), increasing hydrophobicity and boiling point compared to shorter-chain esters .

- Butyl 2-methylbutanoate (C₉H₁₈O₂): Branched alkyl group alters steric effects and volatility, commonly used in apple flavorings .

Physical and Chemical Properties

A comparative table of key properties is provided below, extrapolated from analogous compounds in the evidence:

*Estimated values based on structural analogs due to lack of direct data.

Reactivity and Stability

- Comparative Stability: Saturated esters (e.g., hexyl decanoate) generally exhibit higher thermal stability than unsaturated or hydroxylated analogs .

Biological Activity

Hexyl 2-hydroxypent-4-enoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Chemical Structure and Properties

Hexyl 2-hydroxypent-4-enoate is an ester with the molecular formula . Its structure features a hexyl group attached to a hydroxypent-4-enoic acid moiety, which is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of Hexyl 2-hydroxypent-4-enoate can be categorized into several key areas:

- Antimicrobial Activity

- Antioxidant Properties

- Anti-inflammatory Effects

- Potential Applications in Cancer Therapy

Antimicrobial Activity

Hexyl 2-hydroxypent-4-enoate exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of Hexyl 2-hydroxypent-4-enoate

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 14.5 | 0.5 mg/mL |

| Staphylococcus aureus | 12.0 | 0.8 mg/mL |

| Candida albicans | 10.5 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 13.0 | 0.6 mg/mL |

The compound's efficacy against these microorganisms suggests its potential use as a natural preservative or therapeutic agent in treating infections.

Antioxidant Properties

Hexyl 2-hydroxypent-4-enoate has demonstrated considerable antioxidant activity, which is crucial for combating oxidative stress in biological systems.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 75.3 |

| ABTS Radical Scavenging | 65.8 |

These results indicate that Hexyl 2-hydroxypent-4-enoate could be beneficial in formulations aimed at reducing oxidative damage, potentially aiding in the prevention of chronic diseases.

Anti-inflammatory Effects

Research has indicated that Hexyl 2-hydroxypent-4-enoate possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.

In a carrageenan-induced paw edema model, the compound reduced inflammation by approximately 45% , compared to a standard anti-inflammatory drug (e.g., diclofenac sodium), which showed a reduction of 70% .

The mechanisms underlying the biological activities of Hexyl 2-hydroxypent-4-enoate are not fully elucidated but may involve:

- Inhibition of bacterial cell wall synthesis : This could explain its antimicrobial properties.

- Scavenging free radicals : Contributing to its antioxidant effects.

- Modulation of inflammatory pathways : Likely through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of Hexyl 2-hydroxypent-4-enoate in various fields:

- Food Preservation : Its antimicrobial properties make it suitable for enhancing the shelf life of perishable goods.

- Cosmetic Formulations : Due to its antioxidant and anti-inflammatory effects, it can be incorporated into skincare products.

- Pharmaceutical Development : Further research is needed to explore its efficacy in treating infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.